3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride 3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2460739-92-6
VCID: VC4512906
InChI: InChI=1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-11-10-8;/h4,6-7,9H,1-3,5H2;1H/t7-;/m1./s1
SMILES: C1CCNC(C1)C2=NOC=C2.Cl
Molecular Formula: C8H13ClN2O
Molecular Weight: 188.66

3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride

CAS No.: 2460739-92-6

Cat. No.: VC4512906

Molecular Formula: C8H13ClN2O

Molecular Weight: 188.66

* For research use only. Not for human or veterinary use.

3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride - 2460739-92-6

Specification

CAS No. 2460739-92-6
Molecular Formula C8H13ClN2O
Molecular Weight 188.66
IUPAC Name 3-[(2R)-piperidin-2-yl]-1,2-oxazole;hydrochloride
Standard InChI InChI=1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-11-10-8;/h4,6-7,9H,1-3,5H2;1H/t7-;/m1./s1
Standard InChI Key GKCYBKVRXDKISF-OGFXRTJISA-N
SMILES C1CCNC(C1)C2=NOC=C2.Cl

Introduction

Structural and Molecular Characterization

Chemical Identity and Stereochemistry

3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride has the molecular formula C₈H₁₃ClN₂O and a molar mass of 188.66 g/mol. Its IUPAC name reflects the (2R)-stereochemistry of the piperidine ring, which is critical for its molecular interactions. The compound’s structure combines a six-membered piperidine ring with a five-membered 1,2-oxazole (isoxazole) ring, stabilized by intramolecular hydrogen bonding. The hydrochloride salt improves aqueous solubility, making it suitable for experimental applications.

Table 1: Molecular Properties

PropertyValueSource
CAS No.2460739-92-6
Molecular FormulaC₈H₁₃ClN₂O
Molecular Weight188.66 g/mol
SMILESC1CCNC(C1)C2=NOC=C2.Cl
InChIKeyGKCYBKVRXDKISF-OGFXRTJISA-N
SolubilityWater and organic solvents

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The ¹H NMR spectrum displays a singlet at δ 8.46 ppm for the isoxazole methine proton, while the piperidine protons resonate between δ 1.47–3.50 ppm. ¹³C NMR reveals characteristic signals for the isoxazole carbons at 108.3 (C-4), 150.2 (C-3), and 179.5 ppm (C-5) . X-ray diffraction data for analogous compounds (e.g., methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate) show planar isoxazole rings and chair conformations for piperidine , suggesting similar structural features in this compound.

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves cyclization of β-enamino ketoesters derived from piperidine derivatives with hydroxylamine hydrochloride . A representative pathway includes:

  • Formation of β-enamino ketoester: Piperidine reacts with dimethylformamide dimethylacetal to form an enamine intermediate.

  • Cyclization: Treatment with hydroxylamine hydrochloride induces cyclization, yielding the 1,2-oxazole core .

  • Salt formation: The free base is treated with hydrochloric acid to produce the hydrochloride salt.

Industrial-scale production employs continuous flow reactors to optimize yield (typically >75%) and purity (>95%).

Table 2: Synthesis Conditions

StepReagents/ConditionsYield
Enamine formationDMF-DMA, 80°C, 12 h85%
CyclizationNH₂OH·HCl, EtOH, reflux, 6 h78%
Salt formationHCl (g), Et₂O, 0°C, 1 h95%

Regioselectivity and Byproduct Management

The reaction’s regioselectivity favors the 5-substituted isoxazole isomer due to steric and electronic factors . Byproducts such as 4-substituted isomers are minimized using controlled stoichiometry and low temperatures.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate (KMnO₄) in acidic conditions hydroxylates the piperidine ring, producing 3-[(2R)-piperidin-2-yl]-5-hydroxy-1,2-oxazole.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the isoxazole ring to a β-amino alcohol derivative, enabling further functionalization.

Solubility and Stability

The compound exhibits high solubility in water (≥50 mg/mL) and polar solvents like ethanol and DMSO. It remains stable under ambient conditions for >6 months but degrades in strong acids or bases.

Biological Applications and Mechanistic Insights

Enzyme and Receptor Modulation

Preliminary studies indicate interactions with G protein-coupled receptors (GPCRs) and ion channels, potentially modulating neurotransmitter release. The (2R)-configuration enhances binding affinity to chiral biomolecular targets, as seen in analogous piperidine derivatives .

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